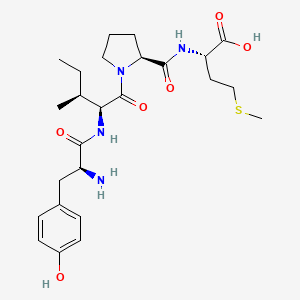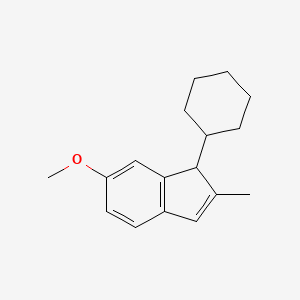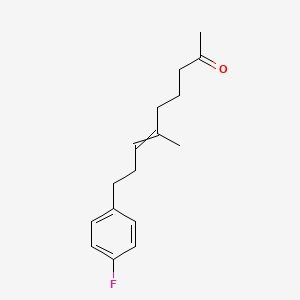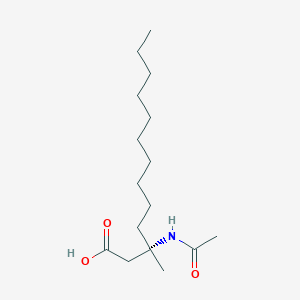![molecular formula C14H29NOSi B12611756 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile CAS No. 918422-65-8](/img/structure/B12611756.png)
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is a chemical compound with the molecular formula C14H29NOSi It is characterized by the presence of a hydroxyl group, a nitrile group, and a tri(propan-2-yl)silyl group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pentanenitrile Backbone: This can be achieved through the reaction of a suitable alkyl halide with a nitrile compound under basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydrolysis or oxidation reactions.
Attachment of the Tri(propan-2-yl)silyl Group: This step involves the reaction of the intermediate compound with tri(propan-2-yl)silane under appropriate conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-4-[tri(methyl)silyl]pentanenitrile
- 5-Hydroxy-4-[tri(ethyl)silyl]pentanenitrile
- 5-Hydroxy-4-[tri(butyl)silyl]pentanenitrile
Uniqueness
5-Hydroxy-4-[tri(propan-2-yl)silyl]pentanenitrile is unique due to the presence of the tri(propan-2-yl)silyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
918422-65-8 |
|---|---|
Molecular Formula |
C14H29NOSi |
Molecular Weight |
255.47 g/mol |
IUPAC Name |
5-hydroxy-4-tri(propan-2-yl)silylpentanenitrile |
InChI |
InChI=1S/C14H29NOSi/c1-11(2)17(12(3)4,13(5)6)14(10-16)8-7-9-15/h11-14,16H,7-8,10H2,1-6H3 |
InChI Key |
VGTQOIUGMRFAFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)C(CCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Diphenylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B12611677.png)

![2-Butanone, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)](/img/structure/B12611688.png)
![4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-](/img/structure/B12611698.png)

![(6-[3-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12611705.png)
![5-Iodo-1-[2-(iodoethynyl)cyclohexyl]-1H-tetrazole](/img/structure/B12611711.png)
![N-{4-[(5-Methylthiophen-2-yl)ethynyl]benzene-1-sulfonyl}-L-valine](/img/structure/B12611712.png)

![1-{[tert-Butyl(dimethyl)silyl]oxy}-9-(trimethylsilyl)non-8-yn-4-ol](/img/structure/B12611731.png)




